molecular formula C18H17N3O2 B6538932 4-cyano-N-{4-[(dimethylcarbamoyl)methyl]phenyl}benzamide CAS No. 1060281-89-1

4-cyano-N-{4-[(dimethylcarbamoyl)methyl]phenyl}benzamide

Cat. No.: B6538932
CAS No.: 1060281-89-1
M. Wt: 307.3 g/mol
InChI Key: RDLSPYUMUFHJHH-UHFFFAOYSA-N
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Description

4-cyano-N-{4-[(dimethylcarbamoyl)methyl]phenyl}benzamide is a benzamide derivative characterized by a 4-cyano substitution on the benzoyl ring and a dimethylcarbamoyl methyl group attached to the para-position of the phenylamine moiety. The dimethylcarbamoyl group introduces a carbamate-linked dimethylamide, which may enhance lipophilicity and influence pharmacokinetic properties such as membrane permeability and metabolic stability .

Properties

IUPAC Name

4-cyano-N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-21(2)17(22)11-13-5-9-16(10-6-13)20-18(23)15-7-3-14(12-19)4-8-15/h3-10H,11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDLSPYUMUFHJHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-{4-[(dimethylcarbamoyl)methyl]phenyl}benzamide typically involves the reaction of substituted aryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which affords the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

In industrial settings, the synthesis of cyanoacetamides can be scaled up using solvent-free reactions. The reaction of aryl amines with ethyl cyanoacetate is one of the most widely used methods for the preparation of cyanoacetanilides . This method is advantageous due to its simplicity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-{4-[(dimethylcarbamoyl)methyl]phenyl}benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include dicyclohexyl carbodiimide and 4-N,N-dimethylamino pyridine for condensation reactions . Transition metal catalysts such as copper cyanide, potassium cyanide, and sodium cyanide are often used in cyanation reactions .

Major Products

The major products formed from these reactions include various heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science .

Scientific Research Applications

4-cyano-N-{4-[(dimethylcarbamoyl)methyl]phenyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-cyano-N-{4-[(dimethylcarbamoyl)methyl]phenyl}benzamide involves its ability to act as a versatile intermediate in organic synthesis. The cyano and carbamoyl groups in the molecule enable it to participate in various condensation and substitution reactions, leading to the formation of biologically active compounds . The molecular targets and pathways involved depend on the specific derivatives formed from the compound.

Comparison with Similar Compounds

Structural Analogues of 4-cyano-N-{4-[(dimethylcarbamoyl)methyl]phenyl}benzamide

The following table summarizes key structural and functional differences between the target compound and related benzamides:

Compound Name (CAS No.) Benzamide Substituent N-Phenyl Substituent Molecular Formula Biological Activity (if reported) Reference
Target Compound 4-cyano 4-[(dimethylcarbamoyl)methyl] C₁₈H₁₈N₃O₂ Not explicitly reported
4-cyano-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide (307514-13-2) 4-cyano 4-(sulfamoyl thiadiazole) C₁₈H₁₅N₅O₃S₂ Not reported; sulfonamide groups often confer antimicrobial activity
N-(4-(dimethylamino)phenyl)-3,4,5-trimethoxybenzamide (138-56-7) 3,4,5-trimethoxy 4-[2-(dimethylamino)ethoxy]phenyl C₂₀H₂₅N₂O₅ Complex pharmacology (e.g., enzyme modulation)
4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives (C8) 4-bromo 3,5-dimethoxyphenyl with sulfonamide chains Variable Anticancer and antimicrobial potential
5-chloro-2-hydroxy-N-(4-nitrophenyl)benzamide (Salicylamide analog) 2-hydroxy-5-chloro 4-nitrophenyl C₁₃H₉ClN₂O₄ Strong cytotoxic activity against Desulfovibrio piger Vib-7 (IC₅₀ ~30 µmol/L)
N-((2-hydroxynaphthalen-1-yl)phenylmethyl)-4-morpholino benzamide (3a-k) 4-morpholino Hydroxynaphthyl-phenylmethyl Variable Potent anti-tubercular (MIC <1 µg/mL for 3f, 3h) and antibacterial activity

Key Structural and Functional Differences

Substituent Effects on the Benzamide Core
  • Electron-Withdrawing Groups (EWGs): The 4-cyano group in the target compound is a strong EWG, which may stabilize the benzamide’s electronic configuration and influence binding to biological targets. In contrast, 4-bromo () and 4-morpholino () substituents exhibit distinct electronic profiles, altering reactivity and interaction with enzymes or receptors .
  • Hydroxyl vs. Cyano Groups: Salicylamides (e.g., 5-chloro-2-hydroxy-N-(4-nitrophenyl)benzamide) possess a 2-hydroxy group, enhancing hydrogen-bonding capacity but reducing lipophilicity compared to the target compound’s cyano group .
N-Phenyl Substituent Variations
  • Dimethylcarbamoyl Methyl vs.
  • Morpholino vs. Dimethylamino Groups: Morpholino-substituted benzamides () demonstrate improved solubility and antibacterial activity due to the oxygen-rich morpholine ring, whereas dimethylamino groups () may enhance basicity and protein-binding interactions .

Biological Activity

4-cyano-N-{4-[(dimethylcarbamoyl)methyl]phenyl}benzamide is a complex organic compound classified under cyanoacetamides. This compound has garnered attention due to its diverse biological activities, making it a significant subject of study in medicinal chemistry and related fields. The presence of both cyano and carbamoyl groups in its structure enhances its potential as a precursor for various biologically active compounds.

Chemical Structure and Properties

The molecular formula of this compound is C16_{16}H18_{18}N3_{3}O, with a molecular weight of approximately 282.34 g/mol. The compound features a cyano group (-C≡N) and a dimethylcarbamoyl moiety, contributing to its reactivity and solubility in organic solvents.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antiviral Activity : Some derivatives have shown effectiveness against viral infections, particularly in inhibiting the entry of viruses like Ebola and Marburg .
  • Anticancer Properties : The compound has been explored for its potential as a chemotherapeutic agent, with studies indicating cytotoxic effects on cancer cell lines.
  • Antimicrobial Effects : Certain derivatives demonstrate significant antimicrobial activity against various bacterial strains.

The biological activity of this compound can be attributed to its ability to form reactive intermediates that interact with biological targets. The cyano group is known to participate in nucleophilic addition reactions, while the carbamoyl group can facilitate hydrogen bonding interactions with biomolecules.

Antiviral Activity

A study focusing on 4-(aminomethyl)benzamide derivatives highlighted their effectiveness against Ebola virus. Compounds structurally related to this compound exhibited EC50_{50} values lower than 10 μM, indicating potent antiviral activity .

Anticancer Studies

In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cells. For instance, one study reported that certain analogs led to significant cell death in breast cancer cell lines through the activation of caspase pathways, suggesting a mechanism involving programmed cell death.

Antimicrobial Testing

Research conducted on various substituted cyanoacetamides demonstrated their efficacy against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, revealing promising antimicrobial properties that warrant further investigation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
2-cyano-N-(4-nitrophenyl)acetamideStructureAnticancer, Antimicrobial
4-cyano-4-(phenylcarbonothioylthio)pentanoic acidStructureAntiviral

The unique substitution pattern of this compound enhances its solubility and reactivity compared to other cyanoacetamides.

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